molecular formula C21H21ClN6S3 B2697184 5-{[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344274-07-3

5-{[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2697184
CAS No.: 344274-07-3
M. Wt: 489.07
InChI Key: HSKXZTUHGNFVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical with the molecular formula C12H14ClN3S2 and a molecular weight of 299.84 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN1C(=NNC1=S)CSCC2=CC=C(C=C2)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.84 and a molecular formula of C12H14ClN3S2 . Other physical and chemical properties are not specified in the retrieved data.

Scientific Research Applications

Cyclization and Pharmacological Potential

The study by Maliszewska-Guz et al. (2005) explored the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives. This research highlighted the pharmacological properties of these compounds, indicating their relevance in designing molecules with potential central nervous system (CNS) effects in mice Maliszewska-Guz et al., 2005.

Antimicrobial and Pharmacological Properties

Popiołek et al. (2011) synthesized new thiosemicarbazide and 1,2,4-triazole derivatives, examining their antimicrobial activities and effects on the CNS of mice in behavioral tests. This work contributes to understanding the broad scientific applications of 1,2,4-triazole derivatives, including their potential as antimicrobial agents and their pharmacological effects on the CNS Popiołek et al., 2011.

Glycosylation and Molecular Design

El Ashry et al. (2009) studied the glycosylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives. This research is significant for molecular design strategies, demonstrating the compound's potential in synthesizing glycosylated derivatives for various scientific applications El Ashry et al., 2009.

Antitumor Activity

Hu et al. (2008) conducted a study on the design, synthesis, and antitumor activity of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains. Their findings contribute to the ongoing research into 1,2,4-triazole derivatives as potential antitumor agents Hu et al., 2008.

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. It is used for proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the retrieved data.

Properties

IUPAC Name

3-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6S3/c1-2-27-18(13-30-12-15-8-10-16(22)11-9-15)23-26-21(27)31-14-19-24-25-20(29)28(19)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXZTUHGNFVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=NNC(=S)N2C3=CC=CC=C3)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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